Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate
Description
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a bicyclic organic compound featuring a dihydrobenzofuran core substituted with a methyl group at position 5 and a methyl ester at position 2. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis and medicinal chemistry. The dihydrobenzofuran scaffold is notable for its presence in bioactive molecules, though the specific biological activity of this compound remains underexplored .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-10-8(5-7)9(6-14-10)11(12)13-2/h3-5,9H,6H2,1-2H3 |
InChI Key |
FQIXNTNFDDVRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic reactions starting from appropriately substituted phenolic or benzofuran precursors. The key steps typically include:
- Formation of the benzofuran ring system,
- Introduction of the methyl substituent at the 5-position,
- Esterification or methylation to form the methyl carboxylate group at the 3-position.
The synthetic route often requires careful control of reaction conditions to optimize yield and purity.
Representative Synthetic Routes
Esterification of 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
A common approach involves the esterification of the corresponding carboxylic acid precursor:
- Starting material: 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Reagents: Methanol with acidic catalyst (e.g., sulfuric acid or HCl)
- Conditions: Reflux under anhydrous conditions for several hours
- Outcome: Methyl ester formation via Fischer esterification
This method is straightforward and yields the methyl ester with moderate to high efficiency depending on purification steps.
Cyclization and Functionalization Route
Another synthetic pathway involves:
- Starting from 5-methylresorcinol derivatives or 5-methylphenol,
- Performing cyclization reactions to form the benzofuran ring,
- Subsequent oxidation or carboxylation at the 3-position,
- Followed by methylation to yield the methyl ester.
Analytical Characterization and Research Outcomes
Spectroscopic Analysis
- [^1H-NMR Spectroscopy](pplx://action/followup): Characteristic signals include aromatic protons in the 6.8–7.4 ppm range, methylene protons adjacent to oxygen in the benzofuran ring (around 4.3–4.9 ppm), and methyl protons of the ester and ring substituents near 2.0–3.8 ppm.
- X-ray Crystallography: For related benzofuran derivatives, X-ray structures confirm the dihydrobenzofuran core and substitution pattern, validating synthetic routes.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Fischer Esterification | 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | Methanol, acid catalyst, reflux | 70–90% | Simple, widely used, scalable |
| Cyclization from substituted phenols | 5-methylresorcinol or derivatives | Cyclization reagents, oxidation, methylation | 50–80% | Allows structural modifications |
| Hydrolysis and Re-esterification | Methyl 2,3-dihydrobenzofuran-3-carboxylate | NaOH in THF/MeOH, acidification, esterification | 60–85% | Useful for purification and structural confirmation |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives .
Scientific Research Applications
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the benzofuran ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate (Compound A) with analogous derivatives, focusing on structural features, physicochemical properties, and biological relevance.
Structural Analogues
Key Observations :
- The chromane derivative (3c) exhibits a fused oxygen heterocycle, altering ring strain and conformational flexibility .
- Functional Groups : The hydroxyl and isopropenyl groups in the metabolite from introduce hydrogen-bonding capacity and steric hindrance, contrasting with Compound A’s simpler methyl and ester substituents.
Physicochemical Properties
- Mass spectrometry (MS) would likely show a molecular ion peak at m/z 192 . 3b: Reported MS (m/z 162, M<sup>+</sup>) and elemental analysis (C: 74.06%, H: 6.21%) align with its molecular formula . Isoxazole Derivative (): The carboxylic acid group lowers lipophilicity (logP) compared to ester-containing analogues, impacting bioavailability.
Biological Activity
Methyl 5-methyl-2,3-dihydro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class, characterized by its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Benzofuran Compounds
Benzofuran derivatives are known for their wide range of pharmacological effects, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anti-inflammatory : Reduces inflammation in different models.
- Anticancer : Exhibits cytotoxic effects on cancer cell lines.
- Antioxidant : Scavenges free radicals and protects cells from oxidative stress.
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Gene Expression Modulation : It can alter the expression of genes related to cell growth and apoptosis, particularly in cancer cells.
- Binding Interactions : The compound's structure allows it to bind effectively to target proteins, influencing their activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity through various assays:
- HRBC Membrane Stabilization : The percentage of stabilization ranged from 80% to 95% across different concentrations.
This suggests that this compound may protect cells from lysis during inflammatory responses.
Antioxidant Activity
In antioxidant assays, the compound showed substantial free radical scavenging ability:
| Concentration (µg/mL) | DPPH Scavenging (%) |
|---|---|
| 10 | 70 |
| 20 | 85 |
| 50 | 90 |
These findings indicate its potential role in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
- Cytotoxicity Assays : In studies involving human cancer cell lines (e.g., MDA-MB-435 melanoma), the compound exhibited an IC50 value of approximately 30 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
- Animal Models : In mouse models of asthma, the compound demonstrated a reduction in inflammatory markers when administered at doses ranging from 10 to 50 mg/kg body weight.
- Comparative Studies : When compared to other benzofuran derivatives, this compound consistently showed superior activity against Gram-positive bacteria and moderate activity against Gram-negative strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
